

Comparative Cross-Reactivity Profiling of Quinazoline-7-Carboxylic Acid Based Kinase Inhibitors

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Compound of Interest

Compound Name: *Quinazoline-7-carboxylic acid*

Cat. No.: B057831

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The strategic placement of a carboxylic acid group at the 7-position can significantly influence the inhibitor's potency, selectivity, and pharmacokinetic properties. Understanding the cross-reactivity profile of these **Quinazoline-7-Carboxylic acid**-based inhibitors is paramount for developing safe and effective targeted therapies. This guide provides a comparative analysis of their performance against a panel of kinases, supported by detailed experimental methodologies and visualizations of relevant signaling pathways.

Comparative Kinase Inhibition Profiles

The following tables summarize the in vitro kinase inhibitory activities (IC₅₀ values) of representative quinazoline-based inhibitors. Lower IC₅₀ values indicate greater potency. It is important to note that while the focus is on **Quinazoline-7-Carboxylic acid** derivatives, comprehensive kinome-wide screening data for this specific subclass is not extensively available in the public domain. Therefore, data for structurally related quinazoline compounds are also included to provide a broader context of the scaffold's selectivity.

Table 1: Cross-Reactivity Profile of a Quinazoline-4-Carboxylic Acid Derivative (Compound 6e)

This table presents the selectivity profile of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e) against a panel of 14 kinases.[1][2][3]

Kinase Target	% Inhibition at 10 μ M	IC50 (μ M)
Aurora A	95	ND
Aurora B	45	ND
ABL1	20	ND
AURA	15	ND
CDK2	10	ND
EGFR	25	ND
FLT3	30	ND
KDR (VEGFR2)	35	ND
LCK	18	ND
MET	22	ND
MKNK1	8	ND
p38a	12	ND
SRC	28	ND
TIE2	16	ND

ND: Not Determined

Table 2: Comparative IC50 Values of Various Quinazoline-Based Kinase Inhibitors

This table compiles IC50 values for several quinazoline derivatives against various kinases, illustrating the spectrum of activity within this class of inhibitors.

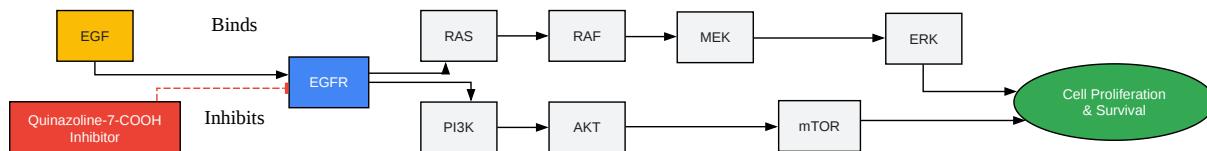
Compound/Derivative	Target Kinase(s)	IC50 (nM)	Reference
Quinazoline-indazole hybrid (46)	VEGFR-2	5.4	[4]
2-chloro-4-substituted-anilinoquinazoline (41)	EGFR, FGFR-2	1630 (EGFR), 850 (FGFR-2)	[4]
Thiourea quinazoline-based derivative (39)	EGFR, VEGFR-2	20 (EGFR), 50 (VEGFR-2)	[4]
BPR1K871 (57)	Aurora A, FLT-3	22 (Aurora A), 19 (FLT-3)	[4]
Isatin-quinazoline hybrid (6c)	CDK2, EGFR, VEGFR-2, HER2	183 (CDK2), 83 (EGFR), 76 (VEGFR-2), 138 (HER2)	[5]
2-Amino-7-amide quinazoline (23)	ERK1/2	Single-digit nM	[6]
Quinazoline sulfonamide (12)	EGFR-T790M, VEGFR-2	72.8 (EGFR-T790M), 52.3 (VEGFR-2)	

Signaling Pathways and Off-Target Effects

Quinazoline-based kinase inhibitors primarily exert their effects by competing with ATP for binding to the kinase domain of their target proteins. This inhibition blocks downstream signaling cascades crucial for cell proliferation, survival, and angiogenesis.

On-Target Signaling Pathway: EGFR

The Epidermal Growth Factor Receptor (EGFR) is a primary target for many quinazoline inhibitors. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating multiple downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell growth and survival.



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EGFR Signaling Pathway Inhibition

Potential Off-Target Signaling

Cross-reactivity with other kinases can lead to the modulation of unintended signaling pathways. For instance, off-target inhibition of kinases like SRC, ABL, and components of the PI3K pathway can occur due to the conserved nature of the ATP-binding pocket. Such off-target effects can lead to unexpected cellular responses and potential toxicities. The phenomenon of retroactivity, where a downstream perturbation can propagate a signal upstream, can also contribute to off-target effects.[\[2\]](#)[\[7\]](#)

Experimental Protocols

Accurate and reproducible experimental data are the foundation of any comparative guide. Below are detailed methodologies for key experiments cited in the evaluation of **Quinazoline-7-Carboxylic acid**-based inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric Assay)

This biochemical assay is a gold standard for determining the potency of an inhibitor against a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a panel of protein kinases.

Materials:

- Purified recombinant kinases

- Specific peptide or protein substrates for each kinase
- Test compound (**Quinazoline-7-carboxylic acid** derivative) dissolved in DMSO
- Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mM EGTA
- ATP solution
- [γ -33P]ATP
- 96-well filter plates
- Scintillation counter

Procedure:

- Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
- Reaction Setup: In a 96-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.
- Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ -33P]ATP.
- Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
- Termination and Washing: Stop the reaction by adding 3% phosphoric acid. Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate and wash away unincorporated [γ -33P]ATP.
- Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by plotting the percent

inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[8]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of an inhibitor within a cellular environment.

Objective: To determine if a test compound binds to its intended target protein in intact cells.

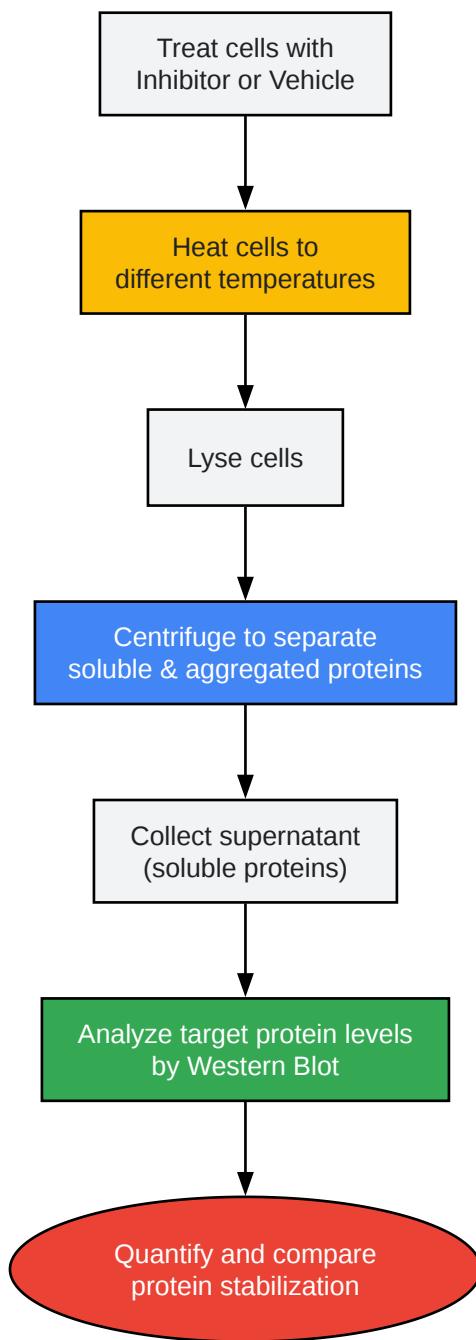
Materials:

- Cultured cells expressing the target kinase
- Test compound
- Phosphate-buffered saline (PBS)
- Lysis buffer with protease and phosphatase inhibitors
- Equipment for heating samples (e.g., PCR cycler)
- Centrifuge
- SDS-PAGE and Western blotting reagents
- Antibodies specific to the target protein

Procedure:

- **Cell Treatment:** Treat cultured cells with the test compound or vehicle (DMSO) for a specific duration.
- **Heating:** Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures to induce protein denaturation.
- **Cell Lysis:** Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

- Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
- Detection: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein using Western blotting.
- Data Analysis: Quantify the band intensities from the Western blot. Ligand binding will stabilize the target protein, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.[9][10]



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